![molecular formula C21H20O5 B4938459 methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)
methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of recognized medical use. However, research on JWH-250 has revealed its potential as a tool for scientific investigation.
Mécanisme D'action
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate acts as a partial agonist at the CB1 and CB2 receptors, which results in a variety of physiological and biochemical effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound also affects the activity of ion channels and enzymes in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce effects on the immune system, including the activation of immune cells and the release of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the brain and body in a more controlled manner. However, this compound also has limitations, including its potential for abuse and lack of clinical use.
Orientations Futures
There are several future directions for research on methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate and other synthetic cannabinoids. One area of interest is the development of new compounds with increased selectivity and potency for the CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, including the potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain and other medical conditions.
Méthodes De Synthèse
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is typically synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then subjected to a Friedel-Crafts reaction with 1,3-dimethoxypropane to form the final product, this compound.
Applications De Recherche Scientifique
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate has been used in a variety of scientific research studies to investigate the effects of synthetic cannabinoids on the body. It has been shown to bind to the CB1 and CB2 receptors in the brain and body, which are responsible for the psychoactive effects of cannabinoids. Studies have also shown that this compound has a higher affinity for the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana.
Propriétés
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(20(22)24-2)25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-19(15)16/h5,8-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYTLOTSJEVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
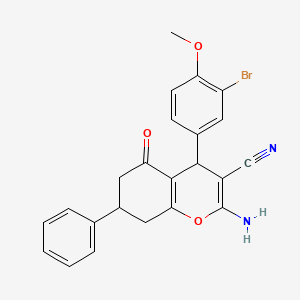
![8,8-dimethyl-10-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4938389.png)
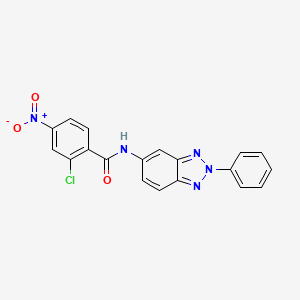
![N-(2,4-dimethoxybenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4938413.png)
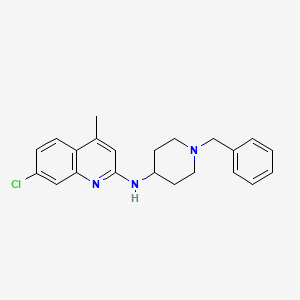
![diethyl 5-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4938433.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B4938438.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
![7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)
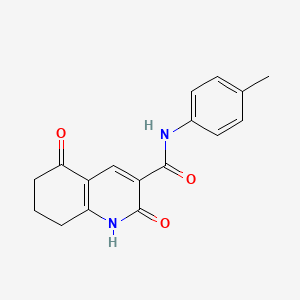

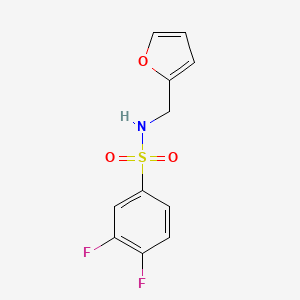
![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
